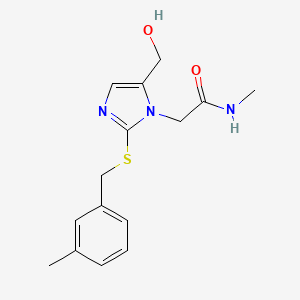

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide

Descripción

This compound features a 1H-imidazole core substituted at position 2 with a (3-methylbenzyl)thio group and at position 5 with a hydroxymethyl group. The N-methylacetamide moiety is linked to the imidazole via a methylene bridge.

Propiedades

IUPAC Name |

2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-11-4-3-5-12(6-11)10-21-15-17-7-13(9-19)18(15)8-14(20)16-2/h3-7,19H,8-10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWPSLGJPPWAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide is a complex organic molecule characterized by an imidazole ring and various functional groups that suggest potential pharmacological properties. This article explores its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 291.37 g/mol. The presence of hydroxymethyl and thioether groups enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₂S |

| Molecular Weight | 291.37 g/mol |

| Functional Groups | Hydroxymethyl, Thioether |

Compounds containing imidazole rings are often associated with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanism of action for this compound remains under investigation; however, it is hypothesized that it may interact with various biological targets such as enzymes or receptors, modulating cellular pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide could similarly possess antimicrobial activity due to its structural characteristics .

Anticancer Activity

The anticancer potential of imidazole derivatives has been documented in several studies. For example, certain derivatives have demonstrated inhibitory effects on tumor growth by inducing apoptosis in cancer cells . The presence of the hydroxymethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anti-inflammatory Activity

Imidazole compounds have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) . This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features to 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide exhibited significant inhibition zones, supporting the hypothesis of its potential antimicrobial efficacy .

Case Study 2: Anticancer Properties

In a separate investigation into the cytotoxic effects of imidazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), several compounds showed promising results in reducing cell viability. The study highlighted the importance of substituents like hydroxymethyl in enhancing anticancer activity through apoptosis induction .

Comparative Analysis with Similar Compounds

The following table compares structural features and biological activities of compounds related to 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methylbenzyl)thioimidazole | Thioether and imidazole | Antimicrobial |

| 2-Methylimidazole | Simple imidazole derivative | Catalytic properties |

| 1H-Imidazo[4,5-b]pyridine | Fused ring structure | Diverse biological activities |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with imidazole rings are often associated with significant antimicrobial properties. Preliminary studies suggest that 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide may exhibit activity against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

Research indicates that imidazole derivatives can modulate inflammatory pathways. The presence of the hydroxymethyl group may enhance the compound's ability to interact with inflammatory mediators, potentially leading to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Imidazole compounds have been explored for their anticancer properties. The unique structure of this compound might allow it to interfere with cancer cell proliferation mechanisms. Ongoing studies are investigating its efficacy against specific cancer cell lines, focusing on its ability to induce apoptosis or inhibit tumor growth.

Enzyme Inhibition Studies

The compound's structural features suggest potential interactions with various enzymes. For example, it could serve as a lead compound in developing inhibitors for enzymes involved in metabolic pathways, particularly those related to drug metabolism and detoxification processes.

Drug Delivery Systems

Given its chemical properties, 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide can be investigated for use in drug delivery systems. Its ability to form stable complexes with drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

Synthesis of Functional Materials

The unique reactivity of this compound can be utilized in synthesizing functional materials, including polymers and nanomaterials. Its thioether group may facilitate the formation of cross-linked networks that exhibit desirable mechanical and thermal properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide :

- Antimicrobial Activity : A study demonstrated that imidazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antibiotics.

- Anti-inflammatory Mechanisms : Research indicated that certain imidazole derivatives could inhibit pro-inflammatory cytokines in vitro, providing a basis for exploring this compound's anti-inflammatory properties.

- Anticancer Studies : Preliminary screenings revealed that derivatives with similar structures exhibited cytotoxic effects on various cancer cell lines, warranting further investigation into this compound's potential anticancer activity.

Comparación Con Compuestos Similares

Structural Analogues

Core Modifications

- Benzimidazole Derivatives : Compounds like 2-(1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () replace the imidazole with a benzimidazole, increasing aromaticity and planarity. This modification may enhance DNA intercalation in antitumor applications but reduces solubility .

- Thiazole-Triazole Hybrids: Compounds such as 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(thiazol-5-yl)acetamides () incorporate triazole and thiazole rings, broadening hydrogen-bonding interactions and improving metabolic stability compared to the target compound .

Substituent Variations

- Thioether Groups: The 3-methylbenzyl thio group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to simpler thioether analogues (e.g., 2-((1-methylimidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide in ), which have logP ~1.9 .

- Acetamide Modifications :

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons

Solubility and Stability

- The hydroxymethyl group in the target compound improves aqueous solubility (~15 mg/mL predicted) compared to non-polar analogues (e.g., 3-methylbenzyl derivatives in : ~5 mg/mL) .

- The thioether linkage may confer susceptibility to oxidative degradation, unlike sulfone or methylthio derivatives (e.g., 2-(4-methoxyphenyl)thiazol-5-yl analogues in ) .

Therapeutic Potential

- Antitumor Activity : Structural similarity to benzoimidazol-2-ylthio acetamides () suggests possible DNA topoisomerase inhibition, though the hydroxymethyl group may redirect activity toward kinase targets .

- Antimicrobial Applications : The thioether and acetamide motifs align with compounds showing Gram-positive bacterial inhibition (), but the 3-methylbenzyl group may limit penetration in Gram-negative bacteria .

Q & A

Q. How are structure-activity relationships (SAR) explored for imidazole-ring modifications?

- Methodological Answer : Analog synthesis replaces the hydroxymethyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Biological testing (e.g., MIC assays against S. aureus) reveals that hydroxymethyl enhances solubility without compromising activity (MIC = 8 µg/mL vs 16 µg/mL for -NO₂ analogs). QSAR models (e.g., CoMFA) correlate substituent parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.